Desmethylranitidin

Übersicht

Beschreibung

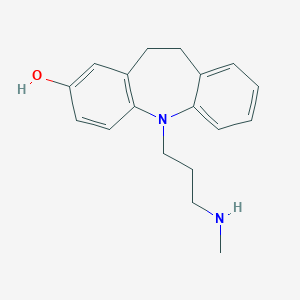

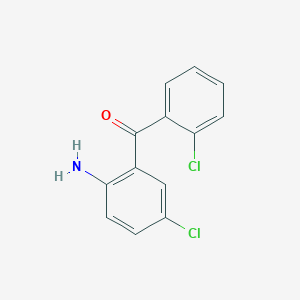

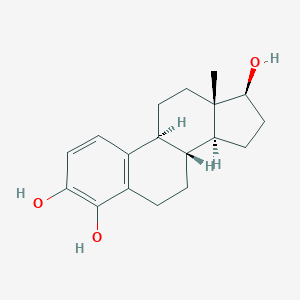

Desmethyl Ranitidine is a derivative of Ranitidine, a well-known histamine H2-receptor antagonist. It is primarily used to prevent and treat gastric-acid associated conditions, including ulcers, due to its ability to decrease gastric acid secretion. The empirical formula of Desmethyl Ranitidine is C12H20N4O3S.

Wissenschaftliche Forschungsanwendungen

Desmethyl Ranitidine has several scientific research applications, including:

Chemistry: It is used in the development of sensitive and robust methods for the quantification of nitrosamine impurities in pharmaceutical products.

Biology: It serves as a model compound for studying the metabolism and degradation of histamine H2-receptor antagonists.

Medicine: Desmethyl Ranitidine is used in the risk assessment of nitrosamines or their precursors that may be present in pharmaceutical formulations.

Industry: It is employed in the development of control strategies to maintain nitrosamines below acceptable intake levels in drug products.

Wirkmechanismus

Target of Action

Desmethyl Ranitidine, a metabolite of Ranitidine , primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Desmethyl Ranitidine acts as a competitive inhibitor of histamine at the H2 receptors . By binding to these receptors, it prevents histamine from activating them, thereby inhibiting the secretion of gastric acid . This results in a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Ranitidine is the gastric acid secretion pathway . By inhibiting the H2 receptors, Desmethyl Ranitidine reduces the production of gastric acid, thereby affecting the overall process of digestion .

Pharmacokinetics

It is known that ranitidine, the parent compound, is rapidly absorbed following oral administration . Other metabolites of Ranitidine include S-oxide and desmethyl Ranitidine, with the former being the major metabolite

Result of Action

The primary molecular effect of Desmethyl Ranitidine’s action is the reduction of gastric acid secretion . This can lead to relief from conditions associated with excess gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) . On a cellular level, Desmethyl Ranitidine’s action results in a decrease in the activity of parietal cells, the cells responsible for gastric acid secretion .

Action Environment

The action, efficacy, and stability of Desmethyl Ranitidine can be influenced by various environmental factors. For instance, the presence of nitrosamines or their precursors in any component of the finished dosage form can potentially affect the action of Desmethyl Ranitidine . Furthermore, conditions such as temperature and humidity can influence the stability of Desmethyl Ranitidine, as evidenced by the increase in NDMA levels in Ranitidine powder and tablets subjected to accelerated conditions .

Biochemische Analyse

Biochemical Properties

Desmethyl Ranitidine interacts with various enzymes and proteins in the body. It is a product of the metabolic breakdown of Ranitidine, involving enzymes such as Cytochrome P450 dependent enzymes . The nature of these interactions is primarily inhibitory, as Desmethyl Ranitidine, like Ranitidine, acts as an antagonist to histamine H2 receptors.

Cellular Effects

Desmethyl Ranitidine affects various types of cells, primarily those in the gastric system. It influences cell function by reducing the production of gastric acid, thereby affecting the overall process of digestion. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Desmethyl Ranitidine exerts its effects at the molecular level through several mechanisms. It binds to histamine H2 receptors, blocking the action of histamine and thereby reducing the production of stomach acid . This can lead to changes in gene expression related to acid production and secretion.

Temporal Effects in Laboratory Settings

Over time, possible degradation effects can occur when Ranitidine, from which Desmethyl Ranitidine is derived, is stored or analyzed at high temperatures, resulting in the subsequent formation of N-Nitrosodimethylamine (NDMA)

Dosage Effects in Animal Models

The effects of Desmethyl Ranitidine can vary with different dosages in animal models

Metabolic Pathways

Desmethyl Ranitidine is involved in the metabolic pathways of Ranitidine. The metabolic activation of Ranitidine to Desmethyl Ranitidine is believed to involve several steps initiated by hydroxylation of α-carbon followed by spontaneous loss of an aldehyde or forming a nitrosamide .

Transport and Distribution

It is known that Ranitidine and its metabolites, including Desmethyl Ranitidine, are excreted in urine , suggesting that they are distributed in the body’s fluid compartments.

Subcellular Localization

Given that it is a metabolite of Ranitidine, it is likely to be found in the same subcellular compartments as Ranitidine, primarily in the cytoplasm where it can interact with histamine H2 receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ranitidine involves complex chemical reactions. One of the primary methods includes the reduction of Ranitidine using specific reagents and conditions. The rate of reaction is influenced by factors such as heat, humidity, and the crystal morphology.

Industrial Production Methods: Industrial production of Desmethyl Ranitidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Desmethyl Ranitidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can occur at the furan ring or the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of Desmethyl Ranitidine, such as N-oxide and S-oxide derivatives.

Vergleich Mit ähnlichen Verbindungen

Ranitidine: The parent compound, also a histamine H2-receptor antagonist.

Ranitidine N-oxide: An oxidized derivative of Ranitidine.

Ranitidine S-oxide: Another oxidized derivative of Ranitidine.

Uniqueness: Desmethyl Ranitidine is unique due to its specific structural modifications, which result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Ranitidine .

Eigenschaften

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)